3-(Boc-amino)-2-butanol
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Overview
Description
3-(Boc-amino)-2-butanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a butanol backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-2-butanol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Start with 3-amino-2-butanol as the precursor.
- Add di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of DMAP or Et3N.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The key steps involve the precise control of reaction parameters such as temperature, solvent flow rate, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the Boc-protected amino group under basic conditions.
Major Products
Oxidation: Formation of 3-(Boc-amino)-2-butanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Boc-amino)-2-butanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-2-butanol primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This selective protection allows for the sequential modification of other functional groups in the molecule without interference from the amino group.
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-amino)-2-butanol: Features a carbobenzoxy (Cbz) protected amino group.
3-(Fmoc-amino)-2-butanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.
Uniqueness
3-(Boc-amino)-2-butanol is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial. In contrast, Cbz and Fmoc groups have different stability profiles and deprotection conditions, making them suitable for different synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxybutan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYWVAGOJXWXIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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